molecular formula C15H24N2O3 B2610094 Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate CAS No. 1825720-43-1

Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate

Cat. No.: B2610094
CAS No.: 1825720-43-1
M. Wt: 280.368
InChI Key: VHHJKPCRBHEYGU-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate is a synthetic organic compound that features a tert-butyl ester group, a piperazine ring, and a prop-2-ynyl substituent

Scientific Research Applications

Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of novel polymers and materials with unique properties.

    Biological Studies: The compound can serve as a probe to study enzyme interactions and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.

    Formation of the Butanoate Ester: The final step involves the esterification of the piperazine derivative with tert-butyl 4-oxo-4-chlorobutanoate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynyl group can form covalent bonds with active site residues, while the piperazine ring can interact with binding pockets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-oxo-4-(4-allylpiperazin-1-yl)butanoate: Similar structure but with an allyl group instead of a prop-2-ynyl group.

    Tert-butyl 4-oxo-4-(4-methylpiperazin-1-yl)butanoate: Similar structure but with a methyl group instead of a prop-2-ynyl group.

Uniqueness

Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate is unique due to the presence of the prop-2-ynyl group, which can participate in unique chemical reactions and interactions not possible with other substituents. This makes it a valuable compound for the development of novel chemical entities with specific properties and applications.

Properties

IUPAC Name

tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-5-8-16-9-11-17(12-10-16)13(18)6-7-14(19)20-15(2,3)4/h1H,6-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHJKPCRBHEYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)N1CCN(CC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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